molecular formula C22H21N3OS B14977641 5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14977641
M. Wt: 375.5 g/mol
InChI Key: AEGRPSZQCSYDJQ-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with an amino group, a 4-isopropylphenyl group at position 1, and a 4-phenylthiazol-2-yl moiety at position 4.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3OS/c1-14(2)15-8-10-17(11-9-15)25-12-19(26)20(21(25)23)22-24-18(13-27-22)16-6-4-3-5-7-16/h3-11,13-14,23,26H,12H2,1-2H3

InChI Key

AEGRPSZQCSYDJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a thioamide and a haloketone to form the thiazole ring.

    Formation of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.

    Substitution Reactions: Introducing the isopropylphenyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular weights, and key properties:

Compound Name / Source Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-isopropylphenyl, 4-phenylthiazol-2-yl Not explicitly provided ~381 (estimated) Bulky isopropyl enhances lipophilicity
5-Amino-1-(4-methoxyphenyl) analog 4-methoxyphenyl, 4-fluorophenylthiazol-2-yl C₂₀H₁₆FN₃O₂S 381.40 Methoxy group increases polarity
5-Amino-1-(2,4-dimethoxyphenyl) analog 2,4-dimethoxyphenyl, 4-methylthiazol-2-yl C₁₆H₁₇N₃O₃S 331.39 Electron-donating methoxy groups
Compound 4 (Chlorophenyl) 4-chlorophenyl, fluorophenyltriazolyl Not provided Not provided Chlorine adds electronegativity
Compound 5 (Fluorophenyl) 4-fluorophenyl, fluorophenyltriazolyl Not provided Not provided Fluorine enhances binding affinity

Key Observations :

  • Lipophilicity vs.
  • Electronic Effects: Fluorine and chlorine substituents (e.g., in ) introduce electronegativity, which may strengthen hydrogen bonding or dipole interactions in biological targets.
  • Conformational Flexibility : The 3-phenylpropyl group in a related compound () offers greater flexibility compared to the rigid isopropylphenyl group in the target, which may influence binding kinetics .

Computational and Analytical Insights

  • Noncovalent Interactions: Tools like Multiwfn () and methods from reveal that the target’s amino group can act as a hydrogen bond donor, while its phenylthiazole moiety may engage in van der Waals interactions. Comparatively, methoxy-substituted analogs () exhibit stronger hydrogen bond acceptor capacity .
  • Docking Studies : AutoDock () simulations could predict that the target’s isopropyl group occupies hydrophobic pockets in protein targets, whereas fluorophenyl analogs () might exhibit tighter binding due to halogen bonds .

Biological Activity

5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolone core and various functional groups that may confer unique biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

The molecular formula of the compound is C22H21N3OSC_{22}H_{21}N_{3}OS, with a molecular weight of 375.5 g/mol. The compound's structure includes an amino group, an isopropylphenyl group, and a phenylthiazolyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC22H21N3OS
Molecular Weight375.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Starting with a thioamide and a haloketone.
  • Formation of the Pyrrolone Core : Utilizing cyclization reactions with appropriate amines and diketones.
  • Substitution Reactions : Introducing isopropylphenyl and phenyl groups through substitution.

Optimizing these routes can enhance yield and purity for potential industrial applications .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent, particularly targeting fibroblast growth factor receptor 1 (FGFR1). FGFR1 plays a crucial role in tumorigenesis, making it an attractive target for anticancer therapy. Inhibitors derived from this chemical scaffold have shown promising results:

  • IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 0.32 to 5.6 μM against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrrolone compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be between 3.12 and 12.5 μg/mL .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : The compound's structure allows it to inhibit kinase activity, which is critical in various signaling pathways involved in cell proliferation .
  • BSA Binding Interactions : Studies have shown that binding interactions with bovine serum albumin (BSA) can enhance pharmacological effectiveness .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on FGFR1 Inhibition : A series of pyrrolone derivatives were synthesized and tested for their inhibitory effects on FGFR1, revealing significant anticancer potential.
  • Antibacterial Screening : Compounds were screened against multiple bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-amino-1-(4-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one?

Methodological Answer:
A common approach involves refluxing precursors (e.g., substituted pyrrole intermediates) with oxidizing agents like chloranil in xylene for 25–30 hours. Post-reaction, the mixture is treated with 5% NaOH to separate the organic layer, which is washed repeatedly with water, dried over anhydrous Na₂SO₄, and purified via recrystallization from methanol. This method ensures high purity but may require optimization of reaction time and stoichiometry based on precursor reactivity .

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
Structural confirmation typically employs IR spectroscopy (to identify functional groups like NH₂ and carbonyl) and ¹H-NMR (to verify substituent positions and aromatic proton integration). For example, the NH₂ group in the pyrrolone ring shows characteristic stretching bands at ~3300 cm⁻¹ in IR, while the thiazol moiety’s protons resonate at δ 7.2–8.1 ppm in ¹H-NMR .

Advanced: How can researchers address low yields during purification due to solvent or trace water interference?

Methodological Answer:
Trace water in solvents can hydrolyze intermediates or promote side reactions. To mitigate this:

  • Use rigorously dried solvents (e.g., molecular sieves for xylene).
  • Employ inert atmospheres (N₂/Ar) during reflux.
  • Optimize recrystallization by testing mixed solvents (e.g., methanol/ethyl acetate) to improve crystal lattice formation. Evidence from analogous pyrrolone syntheses highlights that even trace moisture in "anhydrous" solvents can alter reaction pathways, necessitating strict moisture control .

Advanced: How should experimental designs account for substituent effects on bioactivity?

Methodological Answer:
A split-plot design (as used in pharmacological studies) can systematically evaluate substituent impacts. For example:

  • Main plots : Vary the isopropylphenyl group (e.g., 4-fluorophenyl, 4-chlorophenyl).
  • Subplots : Modify the thiazol ring (e.g., phenyl vs. methyl substituents).
  • Replicates : Use 4 replicates with 5 samples each to ensure statistical robustness.
    Data analysis should include ANOVA to isolate substituent effects on bioactivity parameters (e.g., IC₅₀) .

Advanced: How to resolve contradictory data in bioactivity studies across different substituent analogs?

Methodological Answer:
Contradictions often arise from divergent electronic or steric effects of substituents. For example:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance binding to hydrophobic enzyme pockets, while bulky groups (e.g., isopropyl) could hinder access.
  • Use molecular docking simulations to correlate substituent properties with target interaction energy.
  • Validate hypotheses via dose-response assays with controlled variables (e.g., fixed pH 6.5 buffer to standardize ionization states) .

Advanced: How to design long-term studies assessing environmental persistence of this compound?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL:

Laboratory phase : Measure hydrolysis rates (pH 7–9), photodegradation under UV light, and soil adsorption coefficients (Kd).

Field phase : Monitor degradation in simulated ecosystems (e.g., microcosms with aquatic/terrestrial compartments).

Modeling : Use QSAR models to predict bioaccumulation potential based on logP (calculated value ~3.2 for this compound).
Such studies require 5–7 years to capture degradation pathways and metabolite toxicity .

Advanced: What validation parameters are critical for HPLC assay development?

Methodological Answer:
Key parameters include:

  • Linearity : Test concentrations from 0.1–100 µg/mL (R² ≥ 0.99).
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Specificity : Resolve peaks from degradation products (e.g., hydrolyzed pyrrolone).
  • Buffer compatibility : Use ammonium acetate (pH 6.5) to maintain compound stability during analysis .

Advanced: How to evaluate the role of heterocyclic cores (thiazol vs. pyrazole) in pharmacological activity?

Methodological Answer:

  • Comparative synthesis : Synthesize analogs replacing thiazol with pyrazole or isoxazole.
  • Bioassay panels : Test against targets like kinases or GPCRs to assess core-specific inhibition.
  • Thermodynamic profiling : Use ITC (isothermal titration calorimetry) to compare binding entropy/enthalpy.
    For example, thiazol’s sulfur atom may enhance π-stacking in hydrophobic pockets, while pyrazole’s NH could form hydrogen bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.